molecular formula C3HClF4 B13825292 Propene, 3-chloro-1,1,3,3-tetrafluoro- CAS No. 406-46-2

Propene, 3-chloro-1,1,3,3-tetrafluoro-

Cat. No.: B13825292
CAS No.: 406-46-2
M. Wt: 148.48 g/mol
InChI Key: AYXCWSNLDUYPCX-UHFFFAOYSA-N
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Description

Propene, 3-chloro-1,1,3,3-tetrafluoro- is a halogenated hydrocarbon with the molecular formula C₃HClF₄ and a molecular weight of 148.487 g/mol . This compound is also known by its IUPAC name, 3-chloro-1,1,3,3-tetrafluoropropene. It is a colorless gas at room temperature and has a boiling point of 14.5°C . The compound is used in various industrial applications, particularly as a refrigerant and in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,1,3,3-tetrafluoropropene typically involves the fluorination of chlorinated propene derivatives. One common method includes the reaction of 1,1,3,3-tetrachloropropene with hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅) or chromium-based catalysts . The reaction conditions usually involve temperatures ranging from 50°C to 150°C and pressures up to 10 atmospheres .

Industrial Production Methods

Industrial production of 3-chloro-1,1,3,3-tetrafluoropropene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1,1,3,3-tetrafluoropropene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and physical properties. Its low boiling point and stability make it suitable for various industrial applications, particularly as a refrigerant .

Properties

CAS No.

406-46-2

Molecular Formula

C3HClF4

Molecular Weight

148.48 g/mol

IUPAC Name

3-chloro-1,1,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HClF4/c4-3(7,8)1-2(5)6/h1H

InChI Key

AYXCWSNLDUYPCX-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)C(F)(F)Cl

Origin of Product

United States

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